
2-(2-(Dimethylamino)pyrimidin-4-yl)pteridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Dimethylamino)pyrimidin-4-yl)pteridin-4(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pteridine core, which is a bicyclic structure composed of fused pyrimidine and pyrazine rings, and a dimethylamino group attached to the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)pyrimidin-4-yl)pteridin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine intermediate, which is then coupled with a pteridine derivative under specific conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF), and catalysts such as sodium ethoxide or triethylamine (TEA). The final product is obtained through purification techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters are optimized to ensure high yield and purity, and the use of advanced purification methods like high-performance liquid chromatography (HPLC) is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Dimethylamino)pyrimidin-4-yl)pteridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace existing substituents on the pteridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of pteridine alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-(Dimethylamino)pyrimidin-4-yl)pteridin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-(2-(Dimethylamino)pyrimidin-4-yl)pteridin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopteridine: Another pteridine derivative with similar structural features but different functional groups.
4-Aminopyrimidine: Shares the pyrimidine core but lacks the pteridine structure.
6,7-Dimethylpterin: Contains a pteridine core with different substituents.
Uniqueness
2-(2-(Dimethylamino)pyrimidin-4-yl)pteridin-4(1H)-one is unique due to its combination of the dimethylamino group and the pteridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and material science.
Propiedades
Número CAS |
90185-57-2 |
|---|---|
Fórmula molecular |
C12H11N7O |
Peso molecular |
269.26 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)pyrimidin-4-yl]-3H-pteridin-4-one |
InChI |
InChI=1S/C12H11N7O/c1-19(2)12-15-4-3-7(16-12)9-17-10-8(11(20)18-9)13-5-6-14-10/h3-6H,1-2H3,(H,14,17,18,20) |
Clave InChI |
KFBFHKZTBPKHJV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=CC(=N1)C2=NC3=NC=CN=C3C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dinonyl-](/img/structure/B15214361.png)
![8-[5-(Dimethoxymethyl)-4,5-dihydro-1,2-oxazol-3-yl]octan-1-ol](/img/structure/B15214379.png)
![2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214380.png)
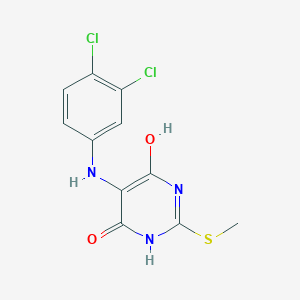
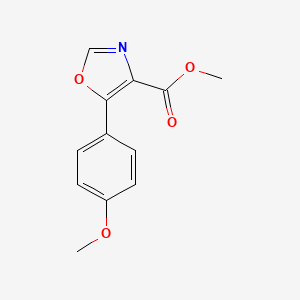

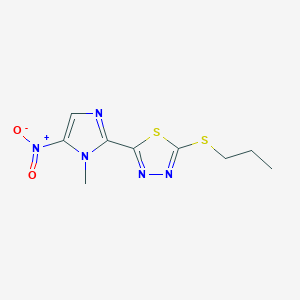
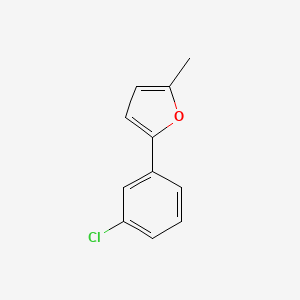
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one](/img/structure/B15214398.png)
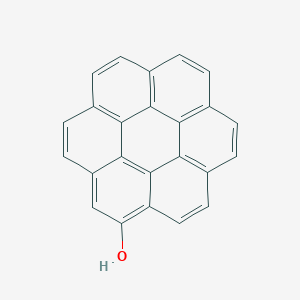
![7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B15214414.png)
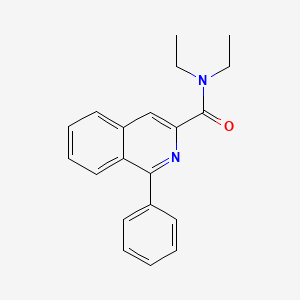
![Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]-](/img/structure/B15214433.png)

